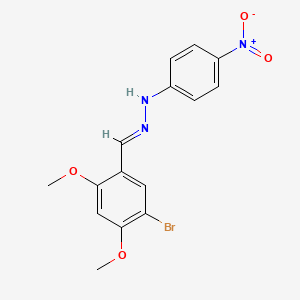
1,3,5-Triazine, 2-piperidino-4,6-bis(perfluoro-tert-butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple trifluoromethyl groups and a piperidinyl group attached to a triazine ring. This compound is known for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of hexafluoroacetone with piperidine and cyanuric chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the triazine ring. The reaction mixture is usually heated to promote the condensation reaction, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are common purification methods used to isolate the compound from the reaction mixture.
化学反応の分析
Types of Reactions
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to oxidation due to the presence of electron-withdrawing fluorine atoms. it can undergo reduction under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the triazine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis results in the formation of amines and other degradation products.
科学的研究の応用
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials. Its stability and resistance to degradation make it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the production of high-performance materials, including coatings, polymers, and surfactants, due to its unique properties.
作用機序
The mechanism of action of 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially inhibiting their activity. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged activity in biological systems.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in various chemical reactions.
Tris(1,1,1,3,3,3-hexafluoroisopropyl) phosphate: A fluorinated phosphate ester used in industrial applications.
Sodium tetrakis 3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl borate: A fluorinated borate salt used in ion-selective electrodes.
Uniqueness
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(piperidin-1-yl)-1,3,5-triazine is unique due to its highly fluorinated structure, which imparts exceptional stability and resistance to degradation
特性
分子式 |
C16H10F18N4 |
|---|---|
分子量 |
600.25 g/mol |
IUPAC名 |
2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C16H10F18N4/c17-11(18,19)9(12(20,21)22,13(23,24)25)6-35-7(37-8(36-6)38-4-2-1-3-5-38)10(14(26,27)28,15(29,30)31)16(32,33)34/h1-5H2 |
InChIキー |
QEDMPDTYQUGUMK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690971.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)

![2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11690990.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690994.png)
![4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol](/img/structure/B11691010.png)
![2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11691015.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11691022.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11691023.png)
methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11691025.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B11691028.png)
![Propyl ({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11691029.png)
![N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691039.png)
